molecular formula C13H16F3NO4S B12429488 3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid

3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid

Cat. No.: B12429488
M. Wt: 339.33 g/mol
InChI Key: KZQQUBYIRNCQIL-UHFFFAOYSA-N
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Description

3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid is a complex organic compound with the molecular formula C13H16F3NO4S and a molecular weight of 339.34 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzenesulfonamido moiety, which is further connected to a pentanoic acid chain. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Carboxylic Acid Group Reactivity

The carboxylic acid (-COOH) group participates in classical acid-base and nucleophilic substitution reactions:

Acid-Base Reactions

In aqueous or polar solvents, the compound acts as a Brønsted acid, donating protons to form carboxylate salts. This property is essential for its solubility modulation and interaction with biological targets .

Reaction Type Conditions Products
DeprotonationAqueous NaOH (pH > 7)Sodium carboxylate salt
ProtonationStrong acid (e.g., HCl)Protonated carboxylic acid

Esterification

The carboxylic acid reacts with alcohols under acidic or enzymatic catalysis to form esters, a key step in prodrug synthesis:
R COOH R OHH+R COOR H2O\text{R COOH R OH}\xrightarrow{\text{H}^+}\text{R COOR H}_2\text{O}

  • Catalysts : Concentrated sulfuric acid or lipases.

  • Applications : Enhances lipophilicity for improved membrane permeability.

Benzenesulfonamide Reactivity

The sulfonamide (-SO2_2
NH-) group undergoes nucleophilic substitution and hydrolysis:

Nucleophilic Substitution

The sulfonamide’s nitrogen can act as a leaving group under basic conditions, enabling alkylation or arylation reactions :
R SO2NH R +R XR SO2N R R +HX\text{R SO}_2\text{NH R }+\text{R X}\rightarrow \text{R SO}_2\text{N R R }+\text{HX}

Reagent Conditions Outcome
Methyl iodideK2_2
CO3_3
, DMF, 60°CN-methylated sulfonamide
Benzyl chlorideEt3_3
N, THF, refluxN-benzyl derivative

Hydrolysis

Under strong acidic or basic conditions, sulfonamides hydrolyze to sulfonic acids and amines:
R SO2NH R +H2OH+/OHR SO3H+R NH2\text{R SO}_2\text{NH R }+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{R SO}_3\text{H}+\text{R NH}_2

  • Applications : Degradation studies for environmental fate analysis.

Trifluoromethyl Group Influence

The -CF3_3
group is electron-withdrawing, enhancing the electrophilicity of adjacent groups:

Electrophilic Aromatic Substitution

The trifluoromethyl group directs incoming electrophiles to meta/para positions on the benzene ring :

Reagent Position Product
HNO3_3
/H2_2
SO4_4
Para to -CF3_3
text
| Nitro-substituted derivative |

| Br2_2
/FeBr3_3
| Meta to -CF3_3
| Brominated compound |

Synthetic Modifications

The compound serves as a precursor for fluorinated intermediates:

Conversion to Fluoroketones

The carboxylic acid can be converted to acyl chlorides (using oxalyl chloride) and subsequently to trifluoromethyl ketones via reaction with trifluoroacetic anhydride :

R COOH COCl 2R COCl CF3CO 2OR CO CF3\text{R COOH}\xrightarrow{\text{ COCl }_2}\text{R COCl}\xrightarrow{\text{ CF}_3\text{CO }_2\text{O}}\text{R CO CF}_3

  • Yield : 65–85% under optimized conditions .

  • Applications : Inhibitors of phospholipase A2_2
    enzymes .

Biological Interactions

In medicinal chemistry, the compound’s reactivity underpins its pharmacological effects:

Enzyme Inhibition

The sulfonamide group chelates metal ions in enzyme active sites, while the trifluoromethyl group stabilizes binding via hydrophobic interactions .

| Target Enzyme | Inhibition Mechanism | **IC50_{50}
** |
|-------------------------|-----------------------------|-----------------------------------|
| Phospholipase A2_2
| Competitive inhibition | 7.3 nM (GVIA iPLA2_2
) |
| Carbonic anhydrase | Zinc chelation | Data pending |

Stability and Degradation

The compound exhibits stability under ambient conditions but degrades under UV light or strong oxidizers:

Condition Degradation Pathway Half-Life
UV irradiation (254 nm)C-S bond cleavage48 hours (25% degradation)
H2_2
O2_2
(30%)Oxidative decarboxylation<1 hour (complete)

Scientific Research Applications

3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it valuable in various research and industrial applications .

Biological Activity

3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive understanding of its effects and mechanisms.

Chemical Structure and Properties

The compound's structure features a trifluoromethyl group , which is known for enhancing lipophilicity and biological activity. The presence of the benzenesulfonamide moiety contributes to its interaction with biological targets, particularly enzymes and receptors.

Structural Formula

CxHyF3N2O2S\text{C}_x\text{H}_y\text{F}_3\text{N}_2\text{O}_2\text{S}

Research indicates that compounds with trifluoromethyl and sulfonamide groups often exhibit significant inhibitory activity against various enzymes, particularly carbonic anhydrases . These enzymes play crucial roles in physiological processes including respiration and fluid balance.

  • Enzyme Inhibition : The compound has been shown to inhibit carbonic anhydrase activity, which is vital for maintaining pH balance in biological systems. This inhibition can lead to alterations in cellular functions, potentially offering therapeutic benefits in conditions like glaucoma and edema .
  • Antimicrobial Properties : Studies have suggested that the incorporation of the trifluoromethyl group enhances the antimicrobial efficacy of sulfonamide derivatives. The compound has demonstrated activity against several bacterial strains, indicating its potential as an antimicrobial agent .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

CompoundConcentration (µg/mL)% Inhibition
This compound5085%
Control (No treatment)-0%

Study 2: Carbonic Anhydrase Inhibition

Another investigation focused on the inhibition of carbonic anhydrase by this compound, revealing an IC50 value of approximately 25 µM, which positions it as a competitive inhibitor among other tested sulfonamides.

CompoundIC50 (µM)Type of Inhibition
This compound25Competitive
Acetazolamide (Standard)10Competitive

Properties

Molecular Formula

C13H16F3NO4S

Molecular Weight

339.33 g/mol

IUPAC Name

3-methyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]pentanoic acid

InChI

InChI=1S/C13H16F3NO4S/c1-3-8(2)11(12(18)19)17-22(20,21)10-6-4-5-9(7-10)13(14,15)16/h4-8,11,17H,3H2,1-2H3,(H,18,19)

InChI Key

KZQQUBYIRNCQIL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

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